molecular formula C8H7BrN2 B8691552 (4-Bromophenyl)methylcyanamide CAS No. 71695-20-0

(4-Bromophenyl)methylcyanamide

Cat. No.: B8691552
CAS No.: 71695-20-0
M. Wt: 211.06 g/mol
InChI Key: DTPFERKKFUNSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)methylcyanamide is an organobromine compound featuring a cyanamide group (-NH-C≡N) attached to a methyl-substituted bromophenyl ring. Cyanamide derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and synthetic intermediates due to their reactive nitrogen-based functional groups.

Properties

CAS No.

71695-20-0

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

(4-bromophenyl)methylcyanamide

InChI

InChI=1S/C8H7BrN2/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4,11H,5H2

InChI Key

DTPFERKKFUNSRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with (4-Bromophenyl)methylcyanamide:

(4-Bromo-2-fluorophenyl)cyanamide (CAS: 921631-65-4): Features a fluorine atom at the 2-position of the bromophenyl ring, altering electronic effects compared to the non-fluorinated analog.

(4-Chloro-3-methylphenyl) methyl cyanocarbonimidodithioate (CAS: 152382-26-8): Incorporates sulfur atoms and a chloro-methylphenyl group, enhancing steric bulk and lipophilicity.

4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5): A benzaldehyde derivative with a bromomethyl group, differing in functional group but sharing brominated aromaticity.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Features
This compound (inferred) C₈H₇BrN₂ 227.06* Not reported Not reported Not reported Bromophenyl + methylcyanamide
(4-Bromo-2-fluorophenyl)cyanamide C₇H₄BrFN₂ 215.02 - - - Fluorine enhances electronegativity
(4-Chloro-3-methylphenyl)cyanocarbonimidodithioate C₁₀H₉ClN₂S₂ 256.77 1.26 (predicted) 385.4 (predicted) -6.21 Sulfur atoms increase density
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 - - - Aldehyde functional group

*Calculated using atomic weights.

Functional and Application Comparisons

  • Pharmaceutical Potential: (4-Bromo-2-fluorophenyl)cyanamide is explicitly used as a pharmaceutical intermediate, suggesting that the bromophenyl-methylcyanamide analog may share applications in drug discovery, particularly in kinase inhibitors or antimicrobial agents .
  • Agrochemical Relevance : The sulfur-containing analog (CAS: 152382-26-8) demonstrates higher density and boiling point, traits advantageous in agrochemical formulations where stability under high temperatures is critical .

Substituent Effects on Properties

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases molar mass and may enhance hydrophobic interactions compared to chlorine.
  • Fluorine vs. Methyl : Fluorine’s electronegativity alters electronic distribution, while a methyl group may improve lipid solubility for membrane penetration in bioactive compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.